![molecular formula C18H24O3SSi B12615712 4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol CAS No. 918422-58-9](/img/structure/B12615712.png)
4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol is an organic compound that features both sulfonyl and silyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with a suitable butanol derivative in the presence of a base to form the sulfonyl intermediate. This intermediate is then reacted with dimethyl(phenyl)silane under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The silyl group can enhance the compound’s stability and facilitate its incorporation into larger molecular structures .
Comparison with Similar Compounds
Similar Compounds
4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-2-ol: Similar structure but with a different position of the hydroxyl group.
4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness
The uniqueness of 4-(Benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol lies in its combination of sulfonyl and silyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
918422-58-9 |
|---|---|
Molecular Formula |
C18H24O3SSi |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-2-[dimethyl(phenyl)silyl]butan-1-ol |
InChI |
InChI=1S/C18H24O3SSi/c1-23(2,17-11-7-4-8-12-17)18(15-19)13-14-22(20,21)16-9-5-3-6-10-16/h3-12,18-19H,13-15H2,1-2H3 |
InChI Key |
PCQBVBAALXTMQR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)C(CCS(=O)(=O)C2=CC=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12615632.png)
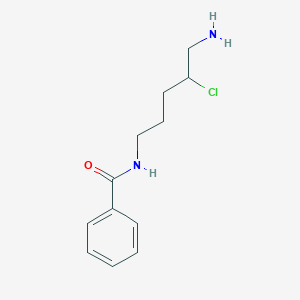
![6-[2-(2-chloro-6-fluorophenyl)-5-(2,4-difluorophenyl)-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12615640.png)
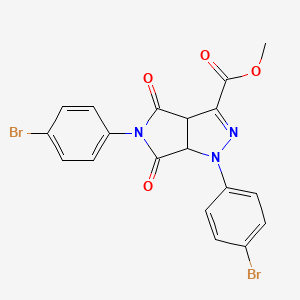
![1-{2,6-Dihydroxy-4-[(prop-2-en-1-yl)oxy]phenyl}-3-methylbutan-1-one](/img/structure/B12615650.png)
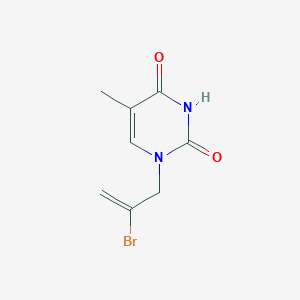
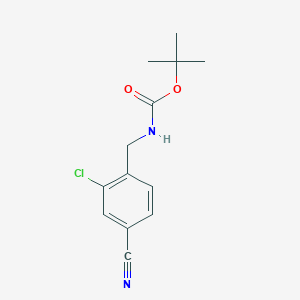
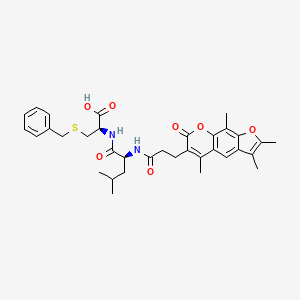
![4-Ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615673.png)
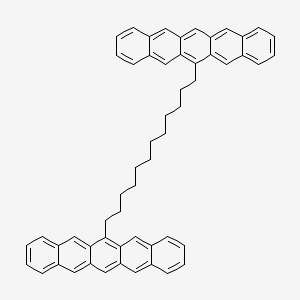
![N-[Ethoxy(phenyl)phosphoryl]-L-tryptophan](/img/structure/B12615690.png)
![2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan](/img/structure/B12615696.png)
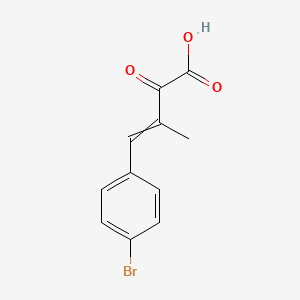
![4-(4-Chlorophenyl)-4-[4-(5-ethyl-1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12615705.png)
